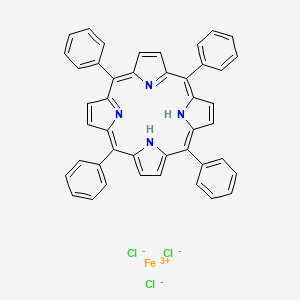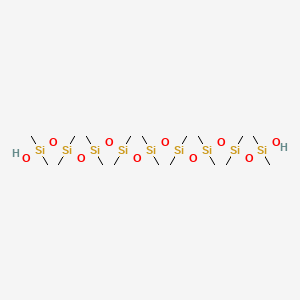
YTTERBIUM(III) CHLORIDE HYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(III) Chloride Hydrate is an inorganic chemical compound . It is a white crystalline solid used as a precursor to synthesize nanomaterials and as a catalyst in various organic transformations . It is also used as an effective catalyst to prepare acetals by reacting with trimethyl orthoformate .
Synthesis Analysis
This compound is used as a catalyst in organic chemical synthesis . It reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Molecular Structure Analysis
The molecular formula of this compound is YbCl3 · 6H2O . The valence electron configuration of Yb+3 (from YbCl3) is 4f13 5s2 5p6, which has crucial implications for the chemical behavior of Yb+3 .Chemical Reactions Analysis
This compound reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . It also reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Physical And Chemical Properties Analysis
This compound is a white powder with a density of 4.06 g/cm3 (solid) . It has a melting point of 854 °C and a boiling point of 1,453 °C . It is soluble in water (17 g/100 mL at 25 °C) .Aplicaciones Científicas De Investigación
1. Ion Flotation and Separation Ytterbium(III) chloride hydrate plays a role in the ion flotation and separation of rare earth elements. Studies have explored the ion flotation of yttrium (III) and ytterbium (III) from diluted aqueous solutions, focusing on distribution and recovery coefficients and the instability constants of chloro and hydroxo complexes. This indicates its potential application in the separation and purification of rare earth elements from aqueous solutions (Lobacheva, Dzhevaga, & Danilov, 2016).
2. Sensor Development this compound is used in the development of selective sensors. For instance, a ytterbium(III) selective membrane sensor based on specific carriers demonstrates a wide concentration range response, indicating its utility in analytical chemistry for the detection and quantification of ytterbium ions in various samples (Ganjali et al., 2005).
3. Electrochemical Studies The compound is significant in electrochemical studies, particularly in the investigation of redox processes. Research involving ytterbium(III) chloride in molten salts explores the reduction mechanisms, transport parameters, and thermodynamic properties of ytterbium compounds, contributing to a deeper understanding of electrochemistry in various media (Smolenski et al., 2008).
4. Studies in Coordination Chemistry this compound is used in coordination chemistry to synthesize complexes with various ligands. Research in this field contributes to the understanding of the structural and bonding properties of ytterbium complexes, which have implications in materials science and catalysis (Rafizadeh, Ranjbar, & Amani, 2004).
5. Quantum Mechanical Studies The compound is subject to quantum mechanical studies, such as hydration properties investigations using quantum mechanical charge field molecular dynamics. This research enhances understanding of the ion's behavior in aqueous solutions, contributing to fields like computational chemistry and material science (Passler & Rode, 2015).
Mecanismo De Acción
Target of Action
Ytterbium(III) Chloride Hydrate primarily targets aryl halides . It reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step.
Mode of Action
The compound interacts with its targets through a process known as reductive dehalogenation . In this process, the ytterbium(III) ion in the compound acts as a catalyst , facilitating the removal of halogen atoms from aryl halides .
Biochemical Pathways
Its role as a catalyst in the reductive dehalogenation of aryl halides suggests that it may influence pathways involving these compounds
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body. It’s important to note that the compound is poisonous if injected, and mildly toxic by ingestion .
Result of Action
The primary result of this compound’s action is the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step. The compound’s action as a catalyst can therefore facilitate the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This property can affect the compound’s stability and reactivity. Additionally, the compound should be stored in a dry environment to avoid contact with air, moisture, or easily oxidizable substances .
Safety and Hazards
Ytterbium(III) Chloride Hydrate is poisonous if injected and mildly toxic by ingestion . It is known to irritate the skin and eyes . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ytterbium(III) Chloride Hydrate plays a role in biochemical reactions. The valence electron configuration of Yb +3 (from this compound) is 4 f13 5 s2 5 p6, which has crucial implications for the chemical behavior of Yb +3 . It is known to interact with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It is used in applications such as rare earth doping of yttrium oxide (Y 2 O 3) nanoparticles for the development of fluorescent materials . It is also used to track digestion in animals .
Molecular Mechanism
This compound exerts its effects at the molecular level. It reacts with N-alkylsalicylideneimines to prepare yttrium (III) Schiff base complexes . It is widely used as NMR shift reagent, calcium ion probe and in DNA microarrays .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability and degradation. It has good thermal stability and is relatively stable in air .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is poisonous if injected, and mildly toxic by ingestion .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of ytterbium(III) chloride hydrate can be achieved through the reaction of ytterbium metal or oxide with hydrochloric acid followed by crystallization of the resulting product.", "Starting Materials": [ "Ytterbium metal or oxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve ytterbium metal or oxide in hydrochloric acid to form ytterbium chloride solution.", "Filter the solution to remove any impurities.", "Add water to the solution to induce crystallization of ytterbium(III) chloride hydrate.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals at low temperature to obtain ytterbium(III) chloride hydrate." ] } | |
Número CAS |
19423-87-1 |
Fórmula molecular |
Cl3H2OYb |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
ytterbium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
Clave InChI |
WGKCQSFQBYKUTC-UHFFFAOYSA-K |
SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
SMILES canónico |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


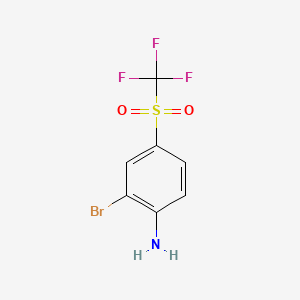
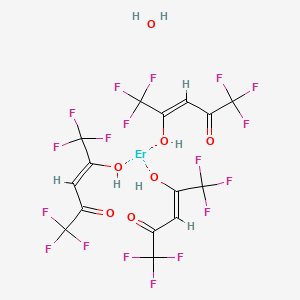
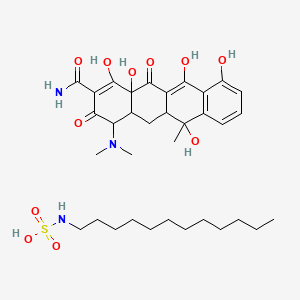
![2,6-Dimethyl-6H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579572.png)
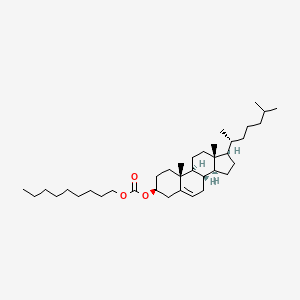
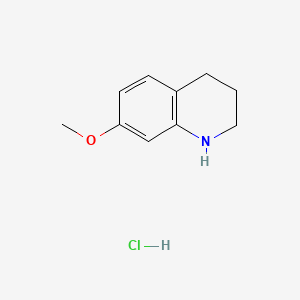

![N-[7-(Acetyloxy)-1-phenazinyl]acetamide](/img/structure/B579579.png)
